3,4-Dimethyl-L-Phenylalanine
Overview
Description
3,4-Dimethyl-L-Phenylalanine: is an amino acid derivative characterized by the presence of two methyl groups attached to the phenyl ring of L-PhenylalanineThe molecular formula of this compound is C11H15NO2, and it has a molecular weight of 193.25 g/mol .
Mechanism of Action
Target of Action
3,4-Dimethyl-L-Phenylalanine, also known as (S)-2-Amino-3-(3,4-dimethylphenyl)propanoic acid, is a derivative of the amino acid phenylalanine . Phenylalanine is commonly found as a component of total parenteral nutrition and is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, the primary targets of this compound are likely to be the same biochemical pathways and processes that involve phenylalanine.
Mode of Action
Phenylalanine is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain . It keeps you awake and alert, reduces hunger pains, functions as an antidepressant, and helps improve memory .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving phenylalanine and its downstream products. These include the synthesis of melanin, dopamine, noradrenalin, and thyroxine .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine is known to play a role in the production of norepinephrine, which transmits signals between nerve cells and the brain . It also functions as an antidepressant and helps improve memory .
Biochemical Analysis
Biochemical Properties
3,4-Dimethyl-L-Phenylalanine plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which have diverse biological functions. The compound interacts with enzymes such as phenylalanine ammonia-lyase, which catalyzes the deamination of phenylalanine to trans-cinnamic acid. This interaction is essential for the production of flavonoids, lignins, and other phenolic compounds. Additionally, this compound may interact with other enzymes and proteins involved in amino acid metabolism, influencing the overall metabolic flux and the levels of various metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell growth and differentiation, particularly in plant cells where it enhances the production of secondary metabolites such as shikonin and its derivatives. In mammalian cells, the compound may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of phenylalanine ammonia-lyase, leading to changes in the levels of downstream metabolites and impacting cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. The compound acts as a substrate for phenylalanine ammonia-lyase, facilitating the conversion of phenylalanine to trans-cinnamic acid. This reaction is a key step in the phenylpropanoid pathway, leading to the production of various phenolic compounds. Additionally, this compound may inhibit or activate other enzymes involved in amino acid metabolism, thereby influencing gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can enhance cell proliferation and differentiation over extended periods, particularly in plant cell cultures. Its stability may be affected by environmental conditions such as pH and temperature, which can lead to degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic pathways and cellular functions. At high doses, it can lead to toxic or adverse effects, such as disruptions in amino acid metabolism and oxidative stress. Studies have shown that there is a threshold effect, where the compound’s benefits are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the phenylpropanoid pathway and amino acid metabolism. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, influencing the production of phenolic compounds. The compound also affects the metabolic flux, redirecting carbon and nitrogen towards the synthesis of secondary metabolites. This can lead to changes in the levels of various metabolites and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one such transporter that facilitates the uptake of the compound into cells. Once inside the cell, this compound can be distributed to various cellular compartments, where it interacts with enzymes and other biomolecules. The compound’s localization and accumulation can influence its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. The compound may be directed to the endoplasmic reticulum, where it interacts with enzymes involved in the phenylpropanoid pathway. Additionally, it may be localized in the cytosol, where it can influence amino acid metabolism and other cellular processes. The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-L-Phenylalanine typically involves the alkylation of L-Phenylalanine. One common method is the Friedel-Crafts alkylation, where L-Phenylalanine is reacted with methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the 3 and 4 positions of the phenyl ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation techniques. The process is optimized for high yield and purity, often incorporating advanced purification methods such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,4-Dimethyl-L-Phenylalanine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and chiral intermediates. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein engineering. Its unique structure allows for the investigation of steric and electronic effects on enzyme activity .
Medicine: Its structural modifications can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its derivatives are used in the formulation of advanced polymers and coatings .
Comparison with Similar Compounds
L-Phenylalanine: The parent compound, lacking the methyl groups on the phenyl ring.
3,4-Dihydroxy-L-Phenylalanine (L-DOPA): A hydroxylated derivative used in the treatment of Parkinson’s disease.
N,N-Dimethyl-L-Phenylalanine: A dimethylated derivative with different substitution patterns.
Uniqueness: 3,4-Dimethyl-L-Phenylalanine is unique due to the specific placement of methyl groups on the phenyl ring, which imparts distinct steric and electronic properties. These modifications can significantly alter the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dimethylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDECHKNDJYMG-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595332 | |
Record name | 3,4-Dimethyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142995-28-6 | |
Record name | 3,4-Dimethyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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